4-(3-Methoxyphenylsulfonyl)morpholine
Overview
Description
“4-(3-Methoxyphenylsulfonyl)morpholine” is a chemical compound . It is a morpholine derivative .
Synthesis Analysis
The synthesis of morpholines has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . Morpholines and their carbonyl-containing analogs can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C11H15NO4S .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . The synthesis of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
Analytical Methods and Antioxidant Activity
Studies highlight the importance of antioxidants in various fields such as food engineering, medicine, and pharmacy. The analysis of antioxidant activity involves several tests like ORAC, HORAC, TRAP, and TOSC, which are based on the transfer of a hydrogen atom. Other tests include CUPRAC, FRAP, and the Folin–Ciocalteu test, based on electron transfer. Mixed tests like ABTS and DPPH assess both hydrogen atom and electron transfer activities. These methods rely on spectrophotometry to determine the kinetics or equilibrium state by monitoring solution colors or discoloration. Electrochemical (bio)sensors offer complementary analysis, enhancing understanding of antioxidant mechanisms and kinetics (Munteanu & Apetrei, 2021).
Morpholino Oligos in Gene Function Study
Morpholino oligos have been utilized to inhibit gene function across various organisms, including zebrafish and mice. This review examines the success and limitations of morpholinos in targeting both maternal and zygotic gene functions, suggesting their potential for rapid gene function studies (Heasman, 2002).
Environmental Impact and Safety of Surfactants
A comprehensive analysis of over 250 studies examines the environmental impact of major surfactant classes and their feedstocks, including alcohol sulfates and ethoxylates. This research underscores the necessity for both prospective and retrospective risk assessments to ensure these widely used substances pose no adverse effects on aquatic and sediment environments. The findings affirm the environmental safety of these chemicals at current usage levels, contributing valuable insights into sustainable chemical usage practices (Cowan-Ellsberry et al., 2014).
Neuroprotective Mechanisms in Cerebral Ischemia
Citicoline, an intermediate in phosphatidylcholine biosynthesis, demonstrates beneficial effects in various CNS injury models, including stroke. It's believed to act by stimulating phosphatidylcholine synthesis in the injured brain. This review delves into citicoline's potential neuroprotective actions, such as preserving neuronal viability, enhancing neurotransmitter release, and maintaining calcium homeostasis. The observed effects suggest citicoline's role in attenuating phospholipase A2 activation, highlighting its therapeutic promise in treating cerebral ischemia (Hatcher & Dempsey, 2002).
Properties
IUPAC Name |
4-(3-methoxyphenyl)sulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-15-10-3-2-4-11(9-10)17(13,14)12-5-7-16-8-6-12/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQDHLMPDUVKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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